1-Benzyl-2,3,5-trimethylpiperidin-4-one
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Overview
Description
1-Benzyl-2,3,5-trimethylpiperidin-4-one is a chemical compound with the molecular formula C15H21NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of 1-Benzyl-2,3,5-trimethylpiperidin-4-one can be achieved through several routes. One common method involves the reaction of 2,3,5-trimethylpiperidin-4-one with benzyl chloride under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve more efficient and scalable processes. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the industrial synthesis of this compound .
Chemical Reactions Analysis
1-Benzyl-2,3,5-trimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or alkoxides replace the benzyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Benzyl-2,3,5-trimethylpiperidin-4-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of analgesics and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,3,5-trimethylpiperidin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzyme active sites or receptor proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Benzyl-2,3,5-trimethylpiperidin-4-one can be compared with other similar compounds such as:
1-Benzyl-2-methylpiperidin-4-one: This compound has a similar structure but differs in the substitution pattern on the piperidine ring.
2,5-Diphenyl-1,3-oxazoline: Although structurally different, it shares some chemical properties and applications in organic synthesis.
Piperidin-4-ol derivatives: These compounds are also used in pharmaceutical research and have similar reactivity patterns
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21NO |
---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-benzyl-2,3,5-trimethylpiperidin-4-one |
InChI |
InChI=1S/C15H21NO/c1-11-9-16(13(3)12(2)15(11)17)10-14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3 |
InChI Key |
FUZDNZXGTGKHSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(C(C1=O)C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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